Fmoc-3-amino-4-methylbenzoic acid

Description

Structural Characteristics and Nomenclature

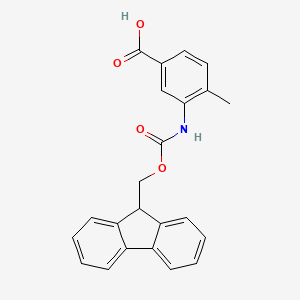

Fmoc-3-amino-4-methylbenzoic acid is a protected amino acid derivative with the molecular formula $$ \text{C}{23}\text{H}{19}\text{NO}_{4} $$ and a molecular weight of 373.4 g/mol. Its IUPAC name is 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid , reflecting its structural components:

- A benzoic acid backbone substituted with a methyl group at the 4-position.

- An Fmoc-protected amino group at the 3-position, comprising a fluorenylmethyloxycarbonyl (Fmoc) moiety.

The Fmoc group is a carbamate derivative where the fluorenylmethyl group provides steric bulk and UV activity, while the carbonyl oxygen stabilizes the intermediate during deprotection. The compound’s SMILES notation ($$ \text{CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24} $$) and InChIKey ($$ \text{MNLLXICLNDZTOF-UHFFFAOYSA-N} $$) further define its connectivity.

Historical Context in Fmoc Chemistry Development

The Fmoc group was first introduced by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to acid-sensitive protecting groups like tert-butoxycarbonyl (Boc). Its adoption revolutionized peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) , due to its orthogonal compatibility with acid-stable linkers and side-chain protecting groups.

This compound emerged as a specialized building block for incorporating non-proteinogenic residues into peptides. The compound’s synthesis involves reacting 3-amino-4-methylbenzoic acid with Fmoc chloride (Fmoc-Cl) or Fmoc-Osu under Schotten-Baumann conditions, yielding a carbamate-protected intermediate. This methodology aligns with Carpino’s original work, which demonstrated Fmoc’s rapid deprotection using mild bases like piperidine—a critical feature for iterative peptide elongation.

The compound’s design addresses challenges in synthesizing peptides with sterically hindered or methyl-substituted aromatic residues , which are common in protease inhibitors and receptor ligands. Its stability under acidic conditions and controlled deprotection kinetics make it indispensable in modern peptide chemistry.

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLLXICLNDZTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626574 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072901-59-7 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-amino-4-methylbenzoic acid typically involves the coupling of 3-amino-4-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the Fmoc group is removed by treatment with a base such as piperidine.

Coupling Reactions: It is commonly used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products:

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

Fmoc-3-amino-4-methylbenzoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions during peptide assembly, enhancing the yield and purity of the desired peptides. The compound's structural properties facilitate the formation of complex peptide chains efficiently, making it invaluable in both academic and industrial settings .

Case Study: Efficiency in SPPS

A study evaluating various deprotecting agents found that using this compound in combination with 4-methylpiperidine significantly improved reaction rates during SPPS. This combination demonstrated comparable efficiency to traditional methods, underscoring the compound's versatility in peptide synthesis .

Drug Development

Pharmaceutical Applications

The unique functional groups present in this compound make it a crucial component in drug development. It aids in designing novel pharmaceuticals that target specific biological pathways effectively. The compound's ability to enhance bioavailability and efficacy is particularly beneficial for creating therapeutics aimed at complex diseases .

Case Study: Targeted Drug Design

Research has shown that derivatives of this compound can be engineered to interact with specific receptors involved in disease pathways, leading to the development of targeted therapies. For example, modifications to its structure have resulted in compounds that exhibit improved binding affinity to cancer cell receptors, enhancing therapeutic outcomes .

Bioconjugation

Linking Biomolecules

this compound is employed in bioconjugation techniques, where it facilitates the attachment of biomolecules such as peptides or proteins to surfaces or other molecules. This property is crucial for developing targeted drug delivery systems and diagnostic agents, allowing for enhanced specificity and reduced side effects in treatments .

Case Study: Diagnostic Applications

In the creation of biosensors, this compound has been used to link antibodies to sensor surfaces. This application has improved the sensitivity and accuracy of detecting biomolecules related to various diseases, including cancers and infectious diseases .

Research in Neuroscience

Understanding Neurological Disorders

Due to its structural properties, this compound is applied in neuroscience research, particularly studies related to neurotransmitter pathways. It aids researchers in understanding the molecular mechanisms underlying neurological disorders such as Alzheimer's and Parkinson's disease .

Case Study: Neurotransmitter Interaction Studies

Research utilizing this compound has revealed insights into how certain neurotransmitters interact with receptors at the molecular level. These findings are critical for developing new treatment strategies aimed at modulating these interactions to alleviate symptoms associated with neurological disorders .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in creating novel materials such as polymers and nanomaterials. Its ability to modify physical properties makes it suitable for applications in electronics and drug delivery systems .

Case Study: Nanomaterials for Drug Delivery

Studies have demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties while allowing for controlled drug release profiles. This innovation holds promise for improving therapeutic efficacy while minimizing adverse effects associated with conventional drug delivery methods .

Mécanisme D'action

The mechanism of action of Fmoc-3-amino-4-methylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the compound during the synthesis process, preventing unwanted side reactions. The Fmoc group is selectively removed by treatment with a base, allowing the amino group to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Table 1: Structural Features and Key Properties

Reactivity and Stability

- Hydrophobicity: The methyl group in this compound increases lipophilicity compared to methoxy or hydrophilic derivatives, making it suitable for membrane-associated peptides .

- Electronic Effects : Methoxy and fluoro substituents alter the electronic environment of the aromatic ring, affecting acidity (pKa) and reactivity in coupling reactions .

- Deprotection: Fmoc groups are cleaved under basic conditions, whereas methylamino variants may require stronger acids like TFA .

Research Findings and Case Studies

Case Study: Role in Native Chemical Ligation

Fmoc-3-amino-4-(methylamino)benzoic acid was critical in synthesizing cyclic peptides via native chemical ligation, achieving 92% yield in hydrogenation steps . In contrast, the methyl variant’s simpler structure offers faster coupling kinetics in linear peptide synthesis.

Activité Biologique

Fmoc-3-amino-4-methylbenzoic acid (Fmoc-MeDbz) is an important compound in the field of peptide synthesis and bioconjugation. It serves as a building block for various peptides and proteins, particularly in the context of solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Composition:

- Formula: C₁₈H₁₉NO₄

- Molecular Weight: 313.35 g/mol

- CAS Number: 1072901-59-7

- Melting Point: Not specified in available data.

Physical Properties:

- Solubility: Soluble in organic solvents such as DMF and DMSO.

- Stability: Stable under standard laboratory conditions; however, it should be protected from moisture.

This compound acts primarily as a thioester surrogate in native chemical ligation (NCL) protocols. This method allows for the efficient ligation of peptide fragments, facilitating the synthesis of larger and more complex proteins. The compound's ability to form stable thioester bonds is crucial for its functionality in these reactions .

Applications in Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS):

- Cyclization Protocols:

- Bioconjugation:

Study 1: Native Chemical Ligation

In a study focused on NCL, Fmoc-MeDbz was employed to synthesize a variety of peptide thioester fragments. The ligation efficiency was assessed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS), demonstrating that the use of Fmoc-protected fragments significantly improved yields compared to traditional methods .

Study 2: Peptide Cyclization

Another research project investigated the cyclization of thiodepsipeptides using Fmoc-MeDbz. The study reported successful cyclization under mild conditions, leading to peptides with enhanced stability and biological activity. The resulting cyclic peptides exhibited improved binding affinities in biological assays, indicating potential therapeutic applications .

Comparative Analysis

| Property | This compound | Other Amino Acids |

|---|---|---|

| Role in SPPS | Building block | Varies by amino acid |

| Stability | High | Varies |

| Ligation Efficiency | High | Varies |

| Cyclization Capability | Yes | Limited for some amino acids |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Fmoc-3-amino-4-methylbenzoic acid, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via solution-phase protocols adapted from Fmoc-MeDbz synthesis (a structurally analogous derivative). Key steps include sequential protection of the amine group using Fmoc-Cl, followed by selective methyl group introduction at the 4-position. Reaction parameters such as temperature (optimized at 50–60°C), solvent polarity (DMF or dichloromethane), and stoichiometric control of methylating agents (e.g., methyl iodide) are critical for yield optimization. Side reactions, such as over-alkylation, can be minimized by maintaining anhydrous conditions and using tertiary amine bases (e.g., DIEA) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is the primary method for structural validation. The aromatic protons in the benzoic acid moiety typically resonate between δ 7.0–8.0 ppm (¹H NMR), while the Fmoc group’s fluorenyl protons appear as a multiplet near δ 7.3–7.8 ppm. The methyl group at the 4-position shows a singlet at δ ~2.3 ppm. High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight (expected [M+H]⁺ ~382.15 g/mol). Purity is assessed via reverse-phase HPLC using a C18 column and gradient elution (e.g., 10–90% acetonitrile/water with 0.1% TFA) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography on silica gel (eluent: 5–10% methanol in dichloromethane) effectively removes unreacted starting materials. For higher purity, recrystallization from ethanol/water mixtures (3:1 v/v) is recommended. Preparative HPLC with a C18 column and isocratic elution (40% acetonitrile) can resolve closely related impurities, such as di-methylated byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl substituent influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The 4-methyl group introduces steric hindrance, reducing coupling efficiency in solid-phase peptide synthesis (SPPS). To mitigate this, activate the carboxylic acid with HATU or PyBOP (0.95–1.2 equiv) in DMF, and extend coupling times to 2–4 hours. Electronic effects from the methyl group slightly deactivate the aromatic ring, requiring optimized deprotection conditions (20% piperidine in DMF for 10–15 minutes) to prevent premature Fmoc cleavage .

Q. What strategies mitigate side reactions during the incorporation of this compound into solid-phase peptide synthesis?

- Methodological Answer : Common side reactions include diketopiperazine formation and incomplete coupling. Use a lower loading resin (0.3–0.5 mmol/g) to reduce steric crowding. Pre-activate the amino acid with DIC/Oxyma Pure (1:1 molar ratio) for 2 minutes before adding to the resin. Monitor coupling completeness via Kaiser or chloranil tests. For difficult sequences, incorporate pseudoproline dipeptides to disrupt β-sheet aggregation .

Q. How can contradictory HPLC purity data be resolved when synthesizing this compound derivatives?

- Methodological Answer : Contradictions often arise from column variability or mobile phase composition. Standardize HPLC conditions using a LiChrosorb® RP-18 column (4.6 × 250 mm, 5 µm) with a 0.1% TFA/water-to-acetonitrile gradient. For co-eluting impurities, employ orthogonal methods like ion-pair chromatography (e.g., 0.1% heptafluorobutyric acid) or 2D-LC-MS. Validate results against NMR integration and spiking experiments with authentic standards .

Q. In peptide ligation applications, how does the methyl group at the 4-position influence native chemical ligation (NCL) efficiency compared to other substituents?

- Methodological Answer : The methyl group enhances solubility in NCL-compatible solvents (6 M guanidine HCl, pH 7.0) but may reduce thioester reactivity due to steric shielding. Comparative studies with halogenated analogs (e.g., 4-Cl derivatives) show ~15% lower ligation yields. Optimize by increasing thioester concentration (2–3 equiv) and extending reaction times to 24–48 hours. Monitor progress via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.